molecular formula C4H7F2NO2 B8297263 3-Amino-2,4-difluorobutanoic acid

3-Amino-2,4-difluorobutanoic acid

Cat. No.: B8297263
M. Wt: 139.10 g/mol
InChI Key: SWUOEICWTULJJQ-UHFFFAOYSA-N
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Description

3-Amino-2,4-difluorobutanoic acid is a fluorinated β-amino acid characterized by fluorine atoms at positions 2 and 4 of the butanoic acid backbone and an amino group at position 2. Fluorinated amino acids are often employed to enhance metabolic stability, modulate acidity, or mimic post-translational modifications (e.g., phosphorylation) due to fluorine’s electronegativity and steric effects .

Properties

Molecular Formula

C4H7F2NO2

Molecular Weight

139.10 g/mol

IUPAC Name

3-amino-2,4-difluorobutanoic acid

InChI

InChI=1S/C4H7F2NO2/c5-1-2(7)3(6)4(8)9/h2-3H,1,7H2,(H,8,9)

InChI Key

SWUOEICWTULJJQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 3-amino-2,4-difluorobutanoic acid, with key differences in fluorine substitution patterns, functional groups, and applications:

L-2-Amino-4-phosphono-4,4-difluorobutanoic Acid (F2Pab)

  • Structure: Fluorines at positions 4 and 4, with a phosphono group replacing the carboxylic acid at position 3.
  • Role : Acts as a phosphoserine mimetic in peptide synthesis. For example, it was incorporated into p53-derived peptides to generate antibodies recognizing both phosphorylated and unphosphorylated Ser6 residues .
  • Key Data: Enhances antibody cross-reactivity due to its ability to mimic phosphorylated and non-phosphorylated states . Molecular formula: C₄H₈F₂NO₅P .

(R)-2-Amino-4,4-difluorobutanoic Acid

  • Structure: Fluorines at positions 4 and 4, with an amino group at position 2.
  • Role: Used in non-canonical amino acid studies for in vitro protein mutagenesis, enabling site-specific incorporation into proteins via aminoacyl-tRNAs .
  • Key Data: Demonstrated compatibility with cell-free translation systems for engineering proteins with fluorinated side chains . Molecular formula: C₄H₇F₂NO₂ .

Ethyl 3-Amino-4,4-difluorobutanoate

  • Structure: Ethyl ester derivative with fluorines at positions 4 and 4 and an amino group at position 3.
  • Role : Intermediate in synthetic pathways for fluorinated bioactive molecules.
  • Key Data: CAS: 1599057-72-3; Molecular formula: C₆H₁₁F₂NO₂ . Used in medicinal chemistry for ester-to-acid hydrolysis to generate active metabolites .

4-Bromo-4,4-difluorobutanoic Acid

  • Structure : Bromine and fluorines at position 4, with a carboxylic acid group.
  • Role: Halogenated analog for cross-coupling reactions or as a precursor in organofluorine synthesis.
  • Key Data :
    • CAS: 147345-36-6; Molecular formula: C₄H₅BrF₂O₂ .

Structural and Functional Analysis

Fluorine Substitution Effects

  • Positional Impact: 2,4-Difluoro vs. 4,4-Difluoro: The 2,4-difluoro configuration in the target compound likely increases acidity (pKa modulation) at the carboxylic acid group compared to 4,4-difluoro analogs, altering solubility and binding interactions. Phosphono vs. Carboxylic Acid: F2Pab’s phosphono group enables phosphorylation mimicry, whereas carboxylic acid derivatives (e.g., 4-bromo-4,4-difluorobutanoic acid) are more reactive in acyl transfer reactions .

Data Table: Comparative Overview

Compound Name Molecular Formula Fluorine Positions Key Functional Group Application Reference
3-Amino-2,4-difluorobutanoic acid C₄H₇F₂NO₂ 2, 4 Carboxylic acid Hypothesized enzyme inhibition N/A
L-2-Amino-4-phosphono-4,4-difluorobutanoic acid C₄H₈F₂NO₅P 4, 4 Phosphono Phosphoserine mimetic in antibodies
(R)-2-Amino-4,4-difluorobutanoic acid C₄H₇F₂NO₂ 4, 4 Carboxylic acid Protein mutagenesis
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 4, 4 Ester Synthetic intermediate

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